B1577706 Brevinin-2-RN2

Brevinin-2-RN2

Cat. No.: B1577706
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-RN2 is a cationic antimicrobial peptide (AMP) isolated and purified from the skin secretions of the frog Rana nigrovittata . With an amino acid sequence of GAFGNFLKGVAKKAGLKILSIAQCKLFGTC, it belongs to the Brevinin-2 family and is characterized by a C-terminal disulfide-bridged cyclic heptapeptide motif, often referred to as the "Rana box" . This peptide exhibits strong, broad-spectrum antimicrobial activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi, making it a valuable tool for researching new anti-infective agents . The primary mechanism of action for this compound, like other Brevinin peptides, is believed to involve interaction with microbial cell membranes . Its cationic and amphipathic α-helical structure allows it to bind to anionic phospholipids in bacterial membranes, leading to membrane disruption and cell death through mechanisms such as the "carpet" or "toroidal-pore" models . Research into the broader Brevinin-2 family indicates potential applications beyond direct antimicrobial activity, including as a candidate for anti-cancer research due to its reported affinity for cancer cells and ability to induce death via the lysosome-mitochondrial pathway, while demonstrating relatively low hemolytic activity . This product, this compound, is presented for fundamental scientific investigation. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GAFGNFLKGVAKKAGLKILSIAQCKLFGTC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The brevinin-2 family comprises diverse isoforms with variations in sequence length and residue composition. Below is a comparative analysis of Brevinin-2-RN2 with its closest analogs:

Property This compound Brevinin-2-RN1 Canonical Brevinin-2
Amino Acid Sequence GAFGNFLKGVAKKAGLKILSIAQCKLFGTC GAFGNFLKGVAKKAGLKILSIAQCKLSGTC Typically 33 residues (e.g., GAFGNFLKGVAKKAGLKILSIAQCKLSGTCKL)
Length (Residues) 30 30 33
Key Residue Differences Phe at position 28 Ser at position 28 Extended C-terminal region
Source Organism Rana nigrovittata Rana nigrovittata Various Rana species
Biosynthetic Precursor 72-aa precursor (signal peptide + acidic spacer + mature peptide) Same as this compound Similar precursor structure but longer mature peptide

Key Observations :

  • Residue Substitution : The Phe28 in this compound introduces greater hydrophobicity compared to the polar Ser28 in RN1, which may enhance interactions with lipid bilayers in microbial membranes .

Functional and Mechanistic Insights

  • Antimicrobial Activity: The conserved N-terminal domain (GAFGNFLKGVAKKAGL) in brevinin-2 peptides is critical for membrane disruption via amphipathic α-helix formation.
  • Cytotoxicity : Brevinin-2 peptides often exhibit hemolytic activity due to their hydrophobicity. The Phe28 substitution in RN2 could increase hemolytic effects compared to RN1, though this requires experimental validation .

Broader Context within the Brevinin-2 Family

This compound is one of several isoforms, including Brevinin-2TC , Brevinin-2TD , and Brevinin-2TSa , which share the N-terminal motif but differ in C-terminal sequences and residue modifications . For example:

  • Brevinin-2TC : Contains a divergent C-terminal domain with additional charged residues.
  • Brevinin-2TSa : Features a threonine-rich C-terminus, possibly enhancing solubility.

These variations highlight evolutionary adaptations to target specific pathogens or reduce host toxicity.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Brevinin-2-RN2 is the standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis technique. This method allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient peptide elongation and purification.

  • Resin and Initial Attachment : The synthesis begins by attaching the first amino acid, typically Fmoc-Cys(Trt)-OH, to a 2-chlorotrityl chloride resin using diisopropylethylamine (DIPEA) in a 1:1 mixture of anhydrous dichloromethane (DCM) and dimethylformamide (DMF) at room temperature for 2 hours.

  • Deprotection : The Fmoc protecting group is removed using 20% (v/v) piperidine in DMF to expose the free amine for subsequent coupling.

  • Coupling : Each amino acid is coupled to the growing peptide chain using a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of DIPEA as a base. The mixture is shaken for 3 hours at room temperature, and the completion of coupling is monitored by the Kaiser test.

  • Repetition : These deprotection and coupling cycles are repeated sequentially until the entire 25-amino acid sequence of this compound is assembled.

Cleavage and Crude Peptide Recovery

After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed.

  • Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA), thioanisole, ethanedithiol, and water in the ratio 90:5:2.5:2.5 (v/v) is used at room temperature for 4 hours.

  • Peptide Precipitation : The cleavage solution is filtered, and excess TFA is evaporated under a gentle nitrogen stream. The crude peptide is precipitated by triturating with cold diethyl ether (-20°C) followed by centrifugation at 3000 rpm for 10 minutes.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is critical to obtain peptides with high purity (>95%) suitable for biological studies.

  • Column and System : Purification is performed on a Vydac C18 semi-preparative column (1 cm diameter, 25 cm length) using an ÄKTA purifier10 HPLC system.

  • Elution Gradient : A linear gradient from 0% to 60% solvent B over 60 minutes is applied, where solvent A is 0.1% TFA in deionized water and solvent B is 0.1% TFA in acetonitrile.

  • Peptide Identification : Fractions are collected and analyzed by mass spectrometry (e.g., LTQ Orbitrap or MALDI-TOF MS) to confirm the molecular weight and purity.

Formation of the Intra-Disulfide Bridge

This compound contains a characteristic intra-disulfide bond that stabilizes its C-terminal loop structure, essential for its biological activity.

  • Oxidation Conditions : The linear peptide is dissolved at concentrations below 20 mM in 0.01 M phosphate buffer (pH 7) with 10% (v/v) dimethyl sulfoxide (DMSO).

  • Reaction : The solution is stirred at 400 rpm at room temperature for 24 hours to facilitate disulfide bond formation.

  • Post-oxidation Purification : Excess solvent is removed by rotary evaporation, and the oxidized peptide is further purified by RP-HPLC.

Design and Synthesis of Analogues

To investigate structure-activity relationships, analogues of this compound have been synthesized with modifications such as:

  • D-Amino Acid Substitution : For example, BR-D contains D-Leucine residues to study stereochemical effects.

  • Cyclization : BR-C is cyclized via an N-terminal to C-terminal disulfide bond to enhance stability.

  • Truncation and Charge Modifications : Other studies have designed truncated analogues with altered net charges and hydrophobicity to improve antimicrobial activity and reduce hemolytic effects.

Summary Table of Preparation Steps

Step Description Conditions/Materials
Resin Loading Attachment of Fmoc-Cys(Trt)-OH to 2-chlorotrityl chloride resin DIPEA, DCM:DMF (1:1), 2 h, RT
Fmoc Deprotection Removal of Fmoc protecting group 20% Piperidine in DMF
Amino Acid Coupling Coupling of Fmoc-AA-OH using TBTU and DIPEA 3 h, RT
Peptide Chain Assembly Repeated cycles of deprotection and coupling Until full sequence assembled
Cleavage and Deprotection Cleavage from resin and side-chain deprotection TFA/thioanisole/ethanedithiol/H2O (90:5:2.5:2.5), 4 h, RT
Peptide Precipitation Precipitation of crude peptide Cold diethyl ether (-20°C), centrifugation
Purification RP-HPLC on C18 column with 0-60% acetonitrile gradient ÄKTA purifier10 system
Disulfide Bond Formation Oxidation of linear peptide to form intra-disulfide bridge 0.01 M phosphate buffer, pH 7, 10% DMSO, 24 h, RT
Final Purification RP-HPLC purification of oxidized peptide Same as above
Characterization Mass spectrometry (LTQ Orbitrap, MALDI-TOF MS), Circular Dichroism (CD) spectroscopy Confirm molecular weight and secondary structure

Research Findings Related to Preparation

  • The SPPS method yields peptides with purity above 95%, confirmed by analytical HPLC and mass spectrometry, ensuring suitability for biological assays.

  • The intra-disulfide bridge formation is efficiently achieved under mild oxidative conditions, which is critical for maintaining the peptide's bioactive conformation.

  • Structural modifications such as cyclization and D-amino acid substitutions have been successfully incorporated during synthesis to explore their effects on peptide stability and activity.

  • Secondary structure analyses via circular dichroism confirm that this compound and its analogues predominantly adopt α-helical conformations in membrane-mimicking environments, which is important for their antimicrobial function.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural features of Brevinin-2-RN2?

To determine the structural basis of this compound’s antimicrobial activity, techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) for secondary structure analysis, and mass spectrometry for molecular weight validation are critical. Experimental design should include controls (e.g., scrambled peptides) to confirm structure-activity relationships. Detailed protocols must be provided to ensure reproducibility, including solvent conditions, temperature, and peptide purity thresholds (>95%) .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments). Replicate experiments across independent trials (n ≥ 3) to account for biological variability. Statistical analysis (e.g., ANOVA with post-hoc tests) must be applied to validate significance .

Q. What criteria should guide the selection of cell lines for assessing this compound’s cytotoxicity?

Prioritize cell lines relevant to potential therapeutic applications (e.g., mammalian epithelial cells for topical use). Use MTT or resazurin assays to measure viability, ensuring protocols specify cell passage numbers, incubation times, and peptide concentrations. Include positive controls (e.g., Triton X-100 for 100% cytotoxicity) and validate results across multiple cell lines to address tissue-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Conduct a systematic review to identify variables causing discrepancies, such as differences in assay conditions (e.g., serum content affecting peptide stability) or cell line susceptibility. Perform meta-analyses to quantify effect sizes across studies, adjusting for confounding factors. Experimental replication under standardized conditions (e.g., harmonized protocols for cell culture and peptide preparation) is essential to isolate biological vs. methodological variability .

Q. What strategies optimize the in vivo efficacy of this compound while minimizing toxicity?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and routes (e.g., topical vs. systemic). Use animal models (e.g., murine skin infection) with endpoints aligned with clinical outcomes (e.g., bacterial load reduction, histopathology). Include toxicity markers (e.g., serum creatinine for renal function) and compare results to established therapeutics. Statistical power analysis must justify sample sizes to ensure robustness .

Q. How can structural modifications enhance this compound’s stability without compromising activity?

Apply rational design approaches, such as residue substitution (e.g., D-amino acids or cyclization) to reduce proteolytic degradation. Validate modifications via stability assays (e.g., exposure to human serum or proteases) paired with functional assays (MICs, hemolytic activity). Molecular dynamics simulations can predict structural impacts, guiding iterative design. Report full synthetic protocols and analytical data (HPLC, MS) to enable replication .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50/LC50 values. Validate model assumptions (e.g., normality, homoscedasticity) via residual analysis. For multi-variable experiments (e.g., synergy with antibiotics), apply factorial ANOVA or machine learning approaches (e.g., random forests) to identify interaction effects. Transparent reporting of raw data, software (e.g., R, GraphPad), and code is mandatory .

Methodological Guidelines

  • Reproducibility : Adhere to ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry, blinding, and randomization .
  • Data Contradictions : Perform sensitivity analyses to assess robustness of conclusions; publish negative results to reduce publication bias .
  • Literature Gaps : Use scoping reviews to map unresolved questions (e.g., mechanisms of bacterial resistance to this compound) before initiating new experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.